Quinoline-6-carbonitrile
Overview
Description
Quinoline-6-carbonitrile is a chemical compound with the molecular formula C10H6N2 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
Quinoline-6-carbonitrile has been synthesized in various studies. For instance, a study reported the synthesis of quinoline-6-carbonitrile derivatives through a structure-guided strategy based on the simulated drug–target docking model of Senexin A and Senexin B . Another study reported the synthesis of quinoline-6-carbonitrile derivatives using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .
Molecular Structure Analysis
The molecular structure of Quinoline-6-carbonitrile has been analyzed in several studies. For example, a study used 1H and 13C NMR, FTIR, and mass spectrometry studies to confirm the molecular structures of 5-aminobenzimidazo[1,2-a]quinoline-6-carbonitrile derivatives .
Chemical Reactions Analysis
Quinoline-6-carbonitrile has been involved in various chemical reactions. For instance, a study reported the reaction of ferrocene carboxaldehyde with dimedone and ketone catalyzed by ammonium acetate using water as a green reaction media via microwave .
Scientific Research Applications
- Quinoline derivatives are utilized in various areas of medicine .
- They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Quinoline derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc .
- The quinoline derivatives are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) .
- Researchers synthesized and used quinoline-3-carbonitrile derivatives as corrosion inhibitors .
- The areas of use of quinophthalone are various: substituted quinophthalones serve as starting compounds for the creation of pharmaceuticals .
- The anticorrosion effect of quinophthalones and their analogues, pyrophthalones, which contain not a quinoline, but a pyridine ring in their structure, the correlation between the structure of substituted quinophthalones and their effectiveness as anticorrosion reagents, was studied .
Medicinal Chemistry
Synthetic Organic Chemistry
Industrial Chemistry
Photovoltaic Solar Cells
Corrosion Inhibitors
- Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
- These compounds are also being considered as materials for biomedical applications .
- Various quinoline derivatives are used in the synthesis of alkaloids, fungicides, biocides, virucides, and rubber chemicals .
- They are also used as flavoring agents .
Organic Light-Emitting Diodes (OLEDs) and Transistors
Synthesis of Alkaloids, Fungicides, Biocides, Virucides, and Rubber Chemicals
Photocatalytic Synthesis
Safety And Hazards
Future Directions
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
properties
IUPAC Name |
quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbonitrile | |
CAS RN |
23395-72-4 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23395-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.